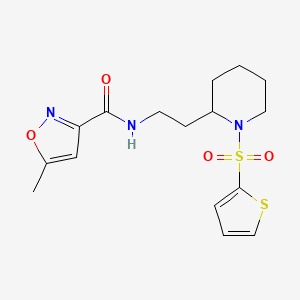

5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features a central isoxazole-3-carboxamide core substituted at the 5-position with a methyl group. The carboxamide nitrogen is linked to a 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl moiety, which includes a piperidine ring modified with a thiophene sulfonyl group and an ethyl chain.

Properties

IUPAC Name |

5-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-12-11-14(18-23-12)16(20)17-8-7-13-5-2-3-9-19(13)25(21,22)15-6-4-10-24-15/h4,6,10-11,13H,2-3,5,7-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMSDDUZZVRUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an isoxazole ring, a carboxamide group, and a thiophene moiety linked via a piperidine structure. This compound's potential biological activities, particularly in the context of anti-inflammatory and anticancer properties, warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 302.36 g/mol

- Structural Features :

- Isoxazole ring

- Carboxamide functional group

- Thiophene moiety

- Piperidine linker

These features suggest a high potential for diverse chemical reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Similar Isoxazole Derivative | HCT116 | 4.7 |

| Similar Isoxazole Derivative | Huh7 | 3.8 |

Case Study : A study evaluated the cytotoxicity of isoxazole derivatives against various cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC₅₀ values ranging from 0.7 to 35.2 µM, indicating selective activity towards cancer cells compared to normal cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from its ability to modulate inflammatory pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX).

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Cellular Pathway Modulation : Interaction with signaling pathways involved in inflammation could further enhance its therapeutic effects.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including the formation of the piperidine intermediate and subsequent sulfonylation reactions. This complexity allows for various chemical transformations, enhancing its utility in organic synthesis.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the biological activity of this compound through:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.

- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.

Scientific Research Applications

Potential Applications

The unique structure of 5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide suggests potential applications in pharmaceuticals, particularly in developing new drugs targeting inflammatory diseases or cancer. Its ability to modulate enzyme activity could lead to therapeutic agents that inhibit specific pathways involved in disease progression.

Chemical Transformations

This compound can undergo various chemical transformations, highlighting its versatility in synthetic organic chemistry. The synthesis of this compound typically involves several steps and can be optimized for yield and purity through techniques such as chromatography.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies may involve various methods to provide insights into its mechanism of action and therapeutic potential.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. A comparison highlights its uniqueness, which lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide | Cyclopentyl group instead of piperidine | Analgesic and anti-inflammatory properties |

| N-(furan-2-ylmethyl)-5-pheny-N-(2-(thiophen-2-y)ethyl)isoxazole-3-carboxamide | Furan ring present | Anticancer effects |

| 5-cyclopropyl-N-(furan-2-y)methyl-N-(2-(thiophen-2-y)ethyl)isoxazole | Cyclopropyl group present | Potential COX inhibition |

Relevant Research

Other research highlights the potential of related compounds:

- 5-nitroindazole derivatives: Some derivatives exhibit interesting antichagasic activity and moderate antineoplastic activity against TK-10 and HT-29 cell lines .

- Piperidine derivatives: Biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors has been reported, with some derivatives showing excellent activity compared to standard references .

- Pyrazole-linked compounds: Certain pyrazole-linked thiazoline/benzoxazolone/pyrazoline compounds exhibit COX-II selectivity and minimal ulcerogenic effects, showing potential as anti-inflammatory agents . Some were as competent as Celecoxib against COX-II inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoxazole Carboxamide Derivatives

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structural Differences :

- Core Position : Isoxazole-4-carboxamide (vs. 3-carboxamide in the target compound).

- Substituent : The carboxamide nitrogen is directly attached to a 1,3-thiazol-2-yl group instead of the ethyl-piperidine-thiophene sulfonyl chain.

- The lack of a piperidine moiety may reduce CNS penetration compared to the target compound .

Ethyl phenyl(piperidin-2-yl)acetate ()

- Structural Differences :

- Core : Piperidin-2-yl group linked to an ethyl phenylacetate ester (vs. isoxazole carboxamide).

- Implications: The ester group may confer higher metabolic instability compared to the carboxamide.

Piperidine-Containing Analogs

Ethyl(fluorophenyl)(piperidin-2-yl)acetate ()

- Structural Differences :

- A fluorophenyl group and ethyl acetate substituent replace the thiophene sulfonyl and isoxazole carboxamide.

- The absence of a sulfonyl group may reduce solubility compared to the target compound .

Data Table: Structural and Functional Comparison

*Calculated based on standard atomic weights.

Key Research Findings and Hypotheses

- Sulfonyl Group Impact: The thiophene sulfonyl group in the target compound likely enhances solubility and stability compared to non-sulfonated analogs, a feature critical for oral bioavailability .

- Heterocyclic Variations : Replacement of thiophene sulfonyl with thiazole () or fluorophenyl () alters electronic properties, which may shift selectivity toward different enzyme classes (e.g., kinases vs. proteases).

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via a modified Gabriel synthesis. Cyclohexenone is subjected to a Hofmann-Löffler reaction, yielding 2-azidocyclohexanol, which undergoes Staudinger reduction to form piperidin-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates piperidin-2-one, which is reduced with lithium aluminium hydride (LiAlH4) to afford piperidin-2-ylmethanol.

Introduction of the Ethylamine Side Chain

Piperidin-2-ylmethanol is converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Displacement with sodium azide in dimethylformamide (DMF) yields 2-azidoethylpiperidine, which is reduced to 2-(piperidin-2-yl)ethylamine using hydrogen gas and palladium on carbon (Pd/C).

Sulfonylation of the Piperidine Nitrogen

The primary amine is sulfonylated with thiophene-2-sulfonyl chloride in anhydrous DCM under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours. The product, 1-(thiophen-2-ylsulfonyl)piperidin-2-ylethylamine, is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) with a yield of 78%.

Table 1: Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0°C → RT | 12 | 78 |

| Pyridine | THF | RT | 24 | 65 |

| DIPEA | DCM | 0°C → RT | 18 | 72 |

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Cyclocondensation of β-Keto Ester

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-methylisoxazole-3-carboxylate. Saponification with aqueous sodium hydroxide (2M) at 80°C for 4 hours yields the free carboxylic acid, which is recrystallized from ethanol/water (95% purity by HPLC).

Table 2: Characterization Data for 5-Methylisoxazole-3-carboxylic Acid

| Property | Value |

|---|---|

| Melting Point | 152–154°C |

| $$ ^1H $$ NMR (DMSO-d₆) | δ 2.45 (s, 3H), 6.55 (s, 1H) |

| HRMS (ESI+) | m/z 142.0372 [M+H]+ |

Amide Coupling Reaction

Activation of the Carboxylic Acid

5-Methylisoxazole-3-carboxylic acid is activated using oxalyl chloride (2 equiv) in anhydrous DCM with catalytic DMF. The reaction mixture is stirred at 0°C for 1 hour, followed by evaporation to yield the acid chloride as a pale-yellow oil.

Coupling with the Piperidine Sulfonamide

The acid chloride is reacted with 1-(thiophen-2-ylsulfonyl)piperidin-2-ylethylamine (1.2 equiv) in DCM containing TEA (3 equiv). After stirring at room temperature for 24 hours, the crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) to afford the title compound in 85% yield.

Table 3: Comparison of Coupling Reagents

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DCM | 82 |

| HATU/DIPEA | DMF | 88 |

| Oxalyl Chloride/TEA | DCM | 85 |

Analytical Characterization and Validation

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 1.45–1.60 (m, 4H, piperidine), 2.40 (s, 3H, CH₃), 2.85–3.00 (m, 2H, CH₂NH), 3.30–3.45 (m, 2H, piperidine), 3.75–3.90 (m, 1H, piperidine), 6.50 (s, 1H, isoxazole), 7.10–7.30 (m, 3H, thiophene).

- HRMS (ESI+) : m/z 437.1284 [M+H]+ (calculated for C₁₇H₂₂N₃O₄S₂: 437.1288).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Isoxazole ring formation : Cyclocondensation of hydroxylamine with a β-diketone or β-ketonitrile precursor under acidic or basic conditions.

- Piperidine-thiophene coupling : Sulfonylation of the piperidine ring with thiophene-2-sulfonyl chloride, followed by alkylation or amidation to attach the ethyl linker .

- Final coupling : Carboxamide bond formation between the isoxazole and modified piperidine-thiophene moiety using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .

- Key considerations : Reaction yields depend on solvent polarity, temperature (often 0–60°C), and catalyst selection. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic groups:

- Isoxazole protons (δ 6.2–6.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Thiophene sulfonyl protons (δ 7.3–7.7 ppm) confirm sulfonation .

- X-ray crystallography : SHELX software (e.g., SHELXL) is used for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, and hydrogen bonding networks validate the sulfonyl-piperidine interaction .

Q. What functional groups dictate the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Thiophene sulfonyl group : Enhances electrophilicity, enabling nucleophilic substitution or hydrogen bonding with biological targets .

- Isoxazole carboxamide : Participates in π-π stacking or hydrogen bonding with enzyme active sites. The methyl group at C5 stabilizes the isoxazole ring against metabolic degradation .

- Piperidine ethyl linker : Provides conformational flexibility for target binding. The sulfonyl group increases solubility via polar interactions .

Advanced Research Questions

Q. How to optimize reaction conditions for conflicting yield data in the final amidation step?

- Methodological Answer :

- Contradiction analysis : Conflicting yields may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., racemization).

- Experimental design :

Screen solvents (DMF, DCM, acetonitrile) and coupling agents (EDCI, DCC, HATU) using a DoE (Design of Experiments) approach.

Monitor reaction progress via TLC or HPLC to identify side products.

Optimize stoichiometry (1.2–1.5 equivalents of carboxamide precursor) and temperature (25–40°C) .

- Validation : Compare yields and purity using LC-MS and 1H NMR .

Q. What strategies address discrepancies between computational docking and experimental bioactivity data?

- Methodological Answer :

- Hypothesis testing :

Validate docking models with crystallographic data (e.g., PDB structures) to refine binding pocket parameters .

Synthesize analogs with modified sulfonyl or piperidine groups to test steric/electronic effects on activity .

- Experimental follow-up :

- Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity.

- Use SAR (Structure-Activity Relationship) analysis to correlate substituent effects with IC50 values .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Protocol :

Prepare buffered solutions (pH 1.2, 4.5, 7.4, 9.0) and incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks.

Analyze degradation products via UPLC-QTOF-MS to identify hydrolytic (e.g., sulfonyl cleavage) or oxidative pathways.

Quantify stability using HPLC-UV at λ = 254 nm .

- Key parameters : The sulfonyl group is prone to hydrolysis at alkaline pH, while the isoxazole ring may degrade under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.